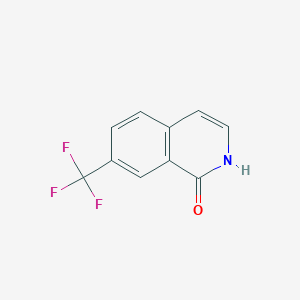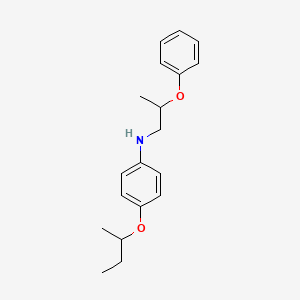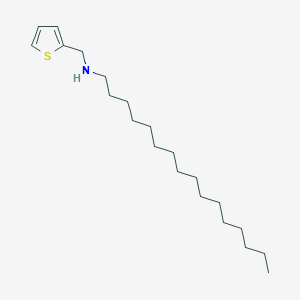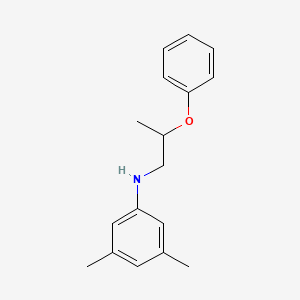
7-(trifluoromethyl)isoquinolin-1(2H)-one
Descripción general
Descripción
Isoquinolinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . The trifluoromethyl group is a common functional group in organic chemistry, known for its ability to increase the stability and lipophilicity of compounds .
Synthesis Analysis
The synthesis of isoquinolinones often involves cyclization reactions . For instance, a Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates can provide isoquinolin-1(2H)-ones . The trifluoromethyl group can be introduced through a process known as trifluoromethylation .Chemical Reactions Analysis
The chemical reactions of 7-(trifluoromethyl)isoquinolin-1(2H)-one would likely be influenced by the presence of the trifluoromethyl group and the isoquinolinone structure. The trifluoromethyl group is electron-withdrawing, which means it can stabilize negative charges and increase the acidity of nearby protons .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(trifluoromethyl)isoquinolin-1(2H)-one would be influenced by its molecular structure. The trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect properties like solubility and boiling point .Aplicaciones Científicas De Investigación
Synthesis Methods and Optimization
- A three-component cascade approach using a continuous-flow microreactor has been developed for synthesizing 2-(trifluoromethyl)-2H-[1,3]oxazino[2,3-a]isoquinoline derivatives, a category closely related to 7-(trifluoromethyl)isoquinolin-1(2H)-one. This method resulted in high yields (79-83%) while eliminating certain by-products (Lei et al., 2012).
Fluorescent Sensors and Biological Applications
- Isoquinoline derivatives, closely related to 7-(trifluoromethyl)isoquinolin-1(2H)-one, have been utilized as fluorescent zinc sensors. These compounds exhibit a significant fluorescence enhancement upon binding with Zn²⁺, making them potentially useful for biological and chemical sensing applications (Mikata et al., 2014).
Novel Synthesis Routes
- A novel synthesis method involving iodine-catalyzed oxidative functionalization of azaarenes with benzylic C-H bonds has been developed to produce isoquinolin-1(2H)-ones. This method is metal-free and yields good to excellent results, offering an efficient synthesis route for isoquinolin-1(2H)-one derivatives (Luo et al., 2016).
Inhibitory Activity and Potential Therapeutic Uses
- Certain isoquinoline derivatives have been studied for their in vitro inhibitory activity on MAO-A and B activities. This research indicates potential therapeutic applications for emotional and neurodegenerative disorders (Sampaio et al., 2016).
Chemical Reactions and Transformations
- Research into the trifluoromethylation of isonitriles has led to the development of a simple and efficient method for producing 1-trifluoromethylated isoquinolines. This process is notable for its absence of transition metals and high yield, contributing to the field of organic synthesis (Zhang & Studer, 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
Isoquinolones, the class of compounds to which it belongs, are known to interact with various biological targets .
Mode of Action
Isoquinolones are generally synthesized via C-H activation and annulation reactions . They can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Isoquinolones are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Isoquinolones are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of isoquinolones .
Propiedades
IUPAC Name |
7-(trifluoromethyl)-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-6-3-4-14-9(15)8(6)5-7/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXOPRIQIDKOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654944 | |
| Record name | 7-(Trifluoromethyl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(trifluoromethyl)isoquinolin-1(2H)-one | |
CAS RN |
410086-28-1 | |
| Record name | 7-(Trifluoromethyl)-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=410086-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline](/img/structure/B1389232.png)

![N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389237.png)

![3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389241.png)
![N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1389242.png)
![N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389244.png)



![N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine](/img/structure/B1389250.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine](/img/structure/B1389251.png)
![2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389252.png)
![(3aR,4S,9bS)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-cArboxylic acid](/img/structure/B1389253.png)